Asulam

Vue d'ensemble

Description

Applications De Recherche Scientifique

Asulam has a wide range of scientific research applications:

Agriculture: It is used to control broad-leaf weeds, perennial grasses, and non-flowering plants.

Environmental Management: This compound is effective in controlling bracken (Pteridium aquilinum), an invasive species that poses significant problems for livestock-based agriculture and conservation.

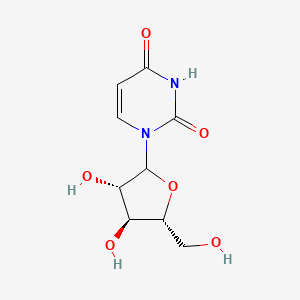

Biology and Medicine: This compound inhibits dihydropteroate synthase, preventing the synthesis of folate, which is essential for cell division and growth.

Mécanisme D'action

Target of Action

Asulam, a carbamate herbicide, primarily targets the growth of stubborn weeds such as bracken . It is typically used in horticulture and agriculture for post-emergence control of these weeds .

Mode of Action

This compound interacts with its targets by inhibiting dihydropteroate synthase (DHPS), a key enzyme involved in the synthesis of folate . This interaction prevents the synthesis of folate, thereby functioning as an effective herbicide . The herbicidal symptoms following the application of this compound are virtually absent in the year of spraying but in the following season, there is little or no bracken re-growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting the enzyme DHPS, this compound disrupts this pathway, leading to a deficiency of folate in the plant. Folate is crucial for the plant’s growth and development, so its deficiency can lead to slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues .

Pharmacokinetics

This compound is highly soluble in water and relatively volatile, with a low risk of leaching to groundwater . . These properties influence the bioavailability of this compound in the environment.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of folate synthesis, leading to growth inhibition in targeted plants . This results in slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is more persistent in water under dark conditions . Furthermore, the terrain can impact the effectiveness of this compound application, as steep terrains may make it difficult for the herbicide to reach all areas of bracken growth . Additionally, the herbicide’s volatility can lead to drift onto non-target areas, potentially affecting other plants and entering watercourses .

Analyse Biochimique

Biochemical Properties

Asulam chemically resembles sulfonamide antibiotics . It plays a significant role in biochemical reactions by inhibiting dihydropteroate synthase (DHPS), thereby preventing the synthesis of folate . This inhibition disrupts the normal biochemical processes of the targeted organisms, functioning as an effective herbicide .

Cellular Effects

The cellular effects of this compound are primarily due to its inhibition of DHPS and subsequent disruption of folate synthesis . This disruption can lead to slow-developing chlorosis, inhibited growth of new tissues, and gradual senescence of established tissues . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to these primary effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme DHPS . By inhibiting this enzyme, this compound prevents the synthesis of folate, a crucial biomolecule for the growth and development of cells . This inhibition disrupts normal cellular processes and functions, leading to the herbicidal effects of this compound .

Temporal Effects in Laboratory Settings

This compound is known to be stable in the absence of light, but unstable in the presence of sunlight . It is also relatively unstable in the presence of oxygen in the soil under aerobic conditions and very stable in the presence of oxygen in the ground and sediment under anaerobic conditions

Dosage Effects in Animal Models

These effects were observed in high-dose groups in a chronic toxicity study using beagle dogs .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with the enzyme DHPS . By inhibiting this enzyme, this compound disrupts the synthesis of folate, a key metabolite in various cellular processes .

Transport and Distribution

This compound is highly soluble and mobile in the soil . It does not accumulate in fish, suggesting that it does not significantly bioaccumulate in aquatic organisms . Only small amounts of this compound have been found in surface water .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with enzymes in the cytoplasm where folate synthesis occurs

Méthodes De Préparation

La synthèse de l'asulam implique plusieurs étapes. Un procédé amélioré comprend les étapes suivantes :

- Une solution de méthylate de sodium et du méthanol sont placés dans un réacteur et agités pour obtenir une solution mixte.

- Du sulfanilamide solide est ajouté à la solution mixte, qui est ensuite chauffée entre 50 et 80 °C et réagit pendant 2 à 9 heures.

- Du carbonate de diméthyle est ajouté à la solution réactionnelle, en maintenant la température entre 50 et 80 °C, et réagit pendant 2 à 20 heures.

- Un réactif est ajouté pour inhiber la génération de sous-produits, et la solution est agitée et réagit pendant 2 à 4 heures supplémentaires à 25 à 30 °C.

- La solution réactionnelle est distillée sous pression normale pour récupérer le méthanol, et le pH est ajusté entre 2 et 8 pour séparer l'this compound solide.

Analyse Des Réactions Chimiques

L'asulam subit diverses réactions chimiques, notamment :

Oxydation et réduction : L'this compound peut être oxydé ou réduit dans des conditions spécifiques, bien que les voies réactionnelles détaillées ne soient pas largement documentées.

Substitution : Le groupe amino primaire dans l'this compound peut subir des réactions de substitution.

Analyse de fluorescence : L'this compound présente une fluorescence native, qui peut être optimisée dans des solutions de pH basique.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Agriculture : Il est utilisé pour lutter contre les mauvaises herbes à feuilles larges, les graminées vivaces et les plantes non florifères.

Gestion environnementale : L'this compound est efficace pour lutter contre la fougère aigle (Pteridium aquilinum), une espèce envahissante qui pose des problèmes importants pour l'agriculture basée sur l'élevage et la conservation.

Biologie et médecine : L'this compound inhibe la dihydroptéroate synthase, empêchant la synthèse du folate, qui est essentiel à la division et à la croissance cellulaires.

Mécanisme d'action

L'this compound exerce ses effets herbicides en inhibant l'enzyme dihydroptéroate synthase (DHPS), qui est impliquée dans la synthèse de l'acide folique . Cette inhibition empêche la synthèse du folate, conduisant à une chlorose à développement lent, une croissance inhibée des nouveaux tissus et une sénescence progressive des tissus établis . De plus, l'this compound peut interférer avec l'assemblage ou la fonction des microtubules, affectant la division et l'expansion cellulaire dans les méristèmes des plantes .

Comparaison Avec Des Composés Similaires

L'asulam est unique dans son double rôle d'herbicide et d'agent antiviral. Des composés similaires comprennent :

Antibiotiques sulfonamides : Ressemble chimiquement aux antibiotiques sulfonamides et partage un mécanisme d'action similaire en inhibant la DHPS.

L'inhibition spécifique de la DHPS par l'this compound et son efficacité dans la lutte contre les espèces envahissantes telles que la fougère aigle en font un outil précieux à la fois en agriculture et en gestion environnementale.

Propriétés

IUPAC Name |

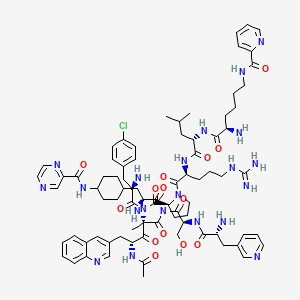

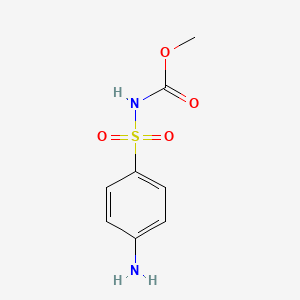

methyl N-(4-aminophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPYEHKOIGNJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14089-43-1 (potassium salt), 2302-17-2 (mono-hydrochloride salt) | |

| Record name | Asulam [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023890 | |

| Record name | Asulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Asulam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.0X10+3 mg/L at 22 °C, In water, 5 g/L, Solubility: water, 0.5%, Stable in boiling water over 6 hours, For more Solubility (Complete) data for Asulam (7 total), please visit the HSDB record page. | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000144 [mmHg] | |

| Record name | Asulam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

3337-71-1 | |

| Record name | Asulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulam [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asulam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl sulfanilylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y5ASM7P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144.2 °C, MP: 143-144 °C (decomposes) | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methoxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1667574.png)

![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)

![Phenol,2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B1667585.png)